3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1131594-71-2
VCID: VC18663418
InChI: InChI=1S/C14H19BrN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C14H19BrN2O2
Molecular Weight: 327.22 g/mol

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid

CAS No.: 1131594-71-2

Cat. No.: VC18663418

Molecular Formula: C14H19BrN2O2

Molecular Weight: 327.22 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid - 1131594-71-2

Specification

CAS No. 1131594-71-2
Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
IUPAC Name 3-bromo-4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C14H19BrN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)
Standard InChI Key MLNAQLMZYHHQCK-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a benzoic acid backbone substituted at the 3-position with a bromine atom and at the 4-position with a (4-ethylpiperazin-1-yl)methyl group. The piperazine ring introduces a nitrogen-rich heterocycle, enhancing the molecule's capacity for hydrogen bonding and ionic interactions. Key structural features include:

  • Molecular Formula: C14H19BrN2O2\text{C}_{14}\text{H}_{19}\text{Br}\text{N}_2\text{O}_2

  • Molecular Weight: 327.22 g/mol

  • IUPAC Name: 3-Bromo-4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid

The spatial arrangement of substituents distinguishes it from positional isomers such as 4-bromo-3-[(4-ethylpiperazin-1-yl)methyl]benzoic acid (CAS 2137787-37-0) , where bromine and the piperazine group occupy swapped positions on the aromatic ring.

Spectroscopic and Computational Data

  • SMILES Notation: BrC1=C(C=CC(=C1)C(=O)O)C[N]2CCN(CC2)CC\text{BrC1=C(C=CC(=C1)C(=O)O)C[N]2CCN(CC2)CC}

  • InChI Key: Computed descriptors for analogous compounds suggest unique identifiers such as OZGVMRNJOFLCSG-UHFFFAOYSA-N\text{OZGVMRNJOFLCSG-UHFFFAOYSA-N} , though variations exist due to substituent positioning.

Synthesis and Manufacturing

Optimization Challenges

  • Regioselectivity: Competing reactions may produce positional isomers, necessitating chromatographic purification .

  • Stability: The carboxylic acid group requires protection (e.g., methyl ester formation) during bromination to prevent side reactions.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/DescriptionSource
Melting PointNot reported (analog: 160–165°C for 3-bromo-4-methylbenzoic acid)
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF); low in water
LogP (Partition Coefficient)Estimated ~2.1 (similar to 4-bromo-3-[(4-ethylpiperazin-1-yl)methyl]benzoic acid)

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra of analogs show peaks for piperazine protons (δ 2.4–3.1 ppm), aromatic protons (δ 7.2–8.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .

  • IR: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~2500 cm1^{-1} (O-H stretch) .

Chemical Reactivity

Functional Group Transformations

  • Carboxylic Acid Derivatives:

    • Esterification: Reacts with methanol/H2SO4\text{H}_2\text{SO}_4 to form methyl esters.

    • Amidation: Couples with amines via carbodiimide-mediated reactions .

  • Nucleophilic Substitution:
    Bromine at the 3-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under SNAr conditions.

Stability Considerations

  • Photodegradation: Brominated aromatics may undergo debromination under UV light .

  • Hydrolysis: The piperazine moiety is stable in acidic conditions but may degrade in strong bases .

Biological Activity and Applications

Hypothesized Mechanisms

Structural analogs exhibit activity against microbial targets (e.g., Mycobacterium tuberculosis MmpL3) . The piperazine group may enhance membrane permeability, while the bromine atom could modulate electronic interactions with biological receptors .

ApplicationSupporting EvidenceSource
Antimicrobial AgentsAnalogous spirocyclic inhibitors show MIC values <1 µM against M. tuberculosis
Kinase InhibitionPiperazine-containing compounds often target ATP-binding pockets

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